3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties . The structure of this compound features a thieno[3,2-d]pyrimidine core, which is fused with a benzyl group substituted with a methyl group at the para position.
Mechanism of Action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) , Epidermal Growth Factor Receptor (EGFR/ErbB-2) tyrosine kinase , and Phosphatidylinositol-3-kinase (PI3K) . These targets play crucial roles in cell cycle regulation, signal transduction, and cell survival, respectively.
Mode of Action
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation of downstream signaling molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by its targets. For instance, inhibition of CDK2 can disrupt the cell cycle, leading to cell cycle arrest . Inhibition of EGFR/ErbB-2 tyrosine kinase can disrupt signal transduction pathways, potentially leading to apoptosis . Inhibition of PI3K can disrupt the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, inhibition of CDK2 could lead to cell cycle arrest, potentially inhibiting the proliferation of cancer cells . Similarly, inhibition of EGFR/ErbB-2 tyrosine kinase and PI3K could disrupt signal transduction pathways, potentially leading to apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of thiophene derivatives with appropriate amines and aldehydes under controlled conditions. One common method includes the cyclization of thiophene-2-carboxamides with formic acid, yielding thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the position of the fused rings and substituents.
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives: These derivatives have been studied for their anticancer and antimicrobial activities.
Uniqueness
3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-methylbenzyl group enhances its interaction with certain biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-2-4-10(5-3-9)8-16-13(17)12-11(6-7-19-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWYKWJSAJOBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.